![molecular formula C12H20ClNO2 B13456773 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is an organic compound that features a methoxyphenyl group, an amino group, and a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include:
Solvents: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Shares a similar backbone but lacks the methoxyphenyl group.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxyphenyl group but differs in its functional groups.
Uniqueness
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is unique due to the presence of both the methoxyphenyl group and the amino-methylpropanol structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H |
InChI Key |
OBGQRLSRLQIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
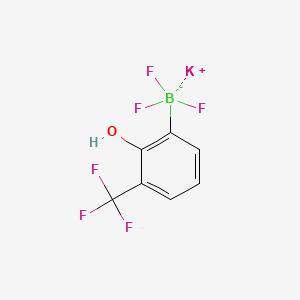
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
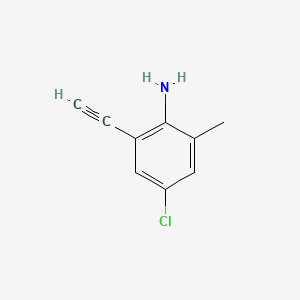
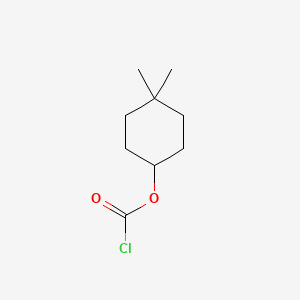
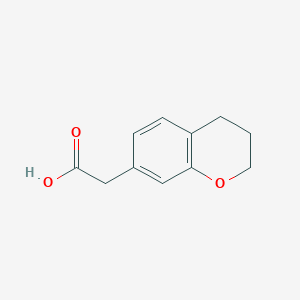
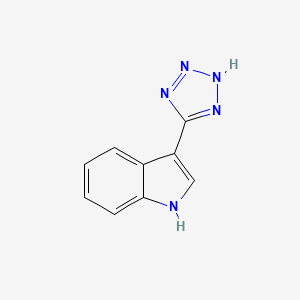
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
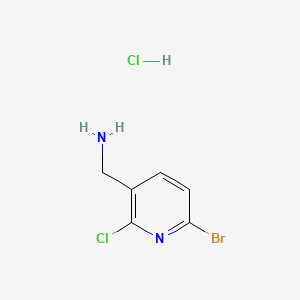
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)

![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
